REACTION_CXSMILES
|
I[C:2]1[C:7]2[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:15]1(B(O)O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O.C1(C)C=CC=CC=1>[C:15]1([C:2]2[C:7]3[O:8][C:9]4[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=4[C:6]=3[CH:5]=[CH:4][CH:3]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4.5.6|
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Name
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|
Quantity
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4 g
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Type
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reactant
|
Smiles
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IC1=CC=CC2=C1OC1=C2C=CC=C1
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Name
|
|
Quantity
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1.99 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
|
0.447 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Name
|
Pd2(dba)2
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Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction mixture was degassed
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Type
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CUSTOM
|
Details
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by bubbling N2 for 30 minutes
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux under N2 overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel column
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Type
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CUSTOM
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Details
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to yield 3.3 g (99%), which
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |